N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative featuring a 2,6-dichlorobenzyl group at the 1-position, a chlorine substituent at the 5-position, and an allyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-2-6-20-15(22)10-7-14(19)16(23)21(8-10)9-11-12(17)4-3-5-13(11)18/h2-5,7-8H,1,6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOQYMFWYGCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The pyridine core serves as the structural foundation for this compound. A widely cited method involves hydrothermal synthesis under controlled conditions. For instance, a patent (CN102924371B) describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermediate, via high-temperature hydrolysis of 2-chloro-5-trifluoromethylpyridine in water.
Reaction Conditions :
- Substrate : 2-Chloro-5-trifluoromethylpyridine
- Solvent : Water
- Temperature : 100–180°C
- Time : 24–72 hours
- Yield : >80%
This method produces thermally stable, defect-free crystals of the intermediate, critical for subsequent functionalization. The absence of organic solvents aligns with green chemistry principles, though scalability requires specialized equipment like jacketed hydrothermal reactors.
Introduction of the 2,6-Dichlorobenzyl Group
The 2,6-dichlorobenzyl moiety is introduced via N-alkylation of the pyridine nitrogen. A two-step sequence involving deprotonation and nucleophilic substitution is employed:
- Deprotonation : Treatment with a strong base (e.g., NaH) generates a reactive pyridinyl anion.
- Alkylation : Reaction with 2,6-dichlorobenzyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C yields 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Challenges :
- Competing O-alkylation may occur, necessitating precise temperature control.
- Purification via recrystallization from ethanol/water mixtures enhances purity (>95%).
Allylation of the Carboxamide Nitrogen
The allyl group is incorporated through Pd-catalyzed allylic alkylation , as demonstrated in a JACS study. This method achieves high enantioselectivity (up to 97% ee) and avoids racemization:
Procedure :
- Protection : The pyridine nitrogen is protected with a Boc (tert-butoxycarbonyl) group.
- Allylic Alkylation : A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between the protected intermediate and allyl magnesium bromide in THF at −78°C.
- Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the free NH product.
Optimization Insights :
- Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Yield : 22% over four steps (including protection/deprotection).
Carboxamide Formation
The final carboxamide group is installed via amide coupling between the carboxylic acid intermediate and allylamine. Two approaches are prevalent:
Method A: Activation with EDCl/HOBt
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)
- Conditions : Dichloromethane, room temperature, 12 hours
- Yield : 68–72%
Method B: Mixed Anhydride Protocol
- Reagents : Isobutyl chloroformate, N-methylmorpholine
- Conditions : Tetrahydrofuran, −15°C, 2 hours
- Yield : 75–80%
Method B offers superior yields and avoids racemization, making it preferable for industrial applications.
Industrial-Scale Production Challenges
Scaling the synthesis necessitates addressing:
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Method 1 excels in yield and simplicity, while Method 2 achieves superior stereochemical control.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents replacing chlorine atoms.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exhibits notable antimicrobial activity against various pathogenic microorganisms. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.
Mechanisms of Action
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in vitro.
- Induction of Apoptosis : It activates apoptotic pathways leading to cell death in tumor cells.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell division.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Studies have suggested that:
- Chlorine Substituents : The presence of chlorine atoms enhances the lipophilicity and biological activity.
- Allyl Group : This moiety contributes to the compound's ability to interact with biological targets effectively.
Mechanism of Action
The mechanism of action of N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Pyridinecarboxamide Core
The target compound’s closest analogs differ primarily in the substituents on the benzyl group (1-position) and the carboxamide moiety (3-position). Key examples include:
Key Observations :
- 1-Position Substitution : The 2,6-dichlorobenzyl group in the target compound and its benzyl analog (CAS 339023-98-2) may enhance steric bulk and hydrophobic interactions compared to the 3-chlorobenzyl group in other derivatives. This substitution pattern is critical for binding to enzymes like collagenase, where dichlorinated aromatic systems improve affinity through π-π stacking and halogen bonding .
- However, bulkier groups like 4-methoxyphenyl (CAS 338977-35-8) may enhance hydrogen bonding due to the electron-donating methoxy group .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Derivatives with aryl carboxamide groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) have higher molecular weights (~400–420 g/mol) compared to the allyl or benzyl analogs, which may affect bioavailability .
Biological Activity
N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with notable potential in biological applications. Its unique chemical structure, characterized by multiple chlorine substitutions and an allyl group, suggests diverse biological interactions. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings.
The molecular formula of this compound is with a molar mass of 371.65 g/mol. The compound exhibits significant thermal stability with a predicted boiling point of approximately 540.8 °C and a density of 1.43 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl3N2O2 |
| Molar Mass | 371.65 g/mol |
| Boiling Point | 540.8 ± 50 °C (Predicted) |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.89 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the pyridine ring and the carboxamide functional group enhances its reactivity and potential for biological modulation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented.
Case Study: Apoptotic Induction
In vitro studies on HeLa cells revealed that treatment with varying concentrations of the compound resulted in:
- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µM.
- Apoptosis Markers : Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of apoptotic pathways.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC: 32 µg/mL (S.a), 64 µg/mL (E.c) |
| Anticancer | HeLa cells | Induced apoptosis; reduced viability |
Q & A
Q. Table 1: Synthesis Optimization Parameters (Adapted from )
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–40°C | Higher temperatures risk decomposition |
| Reaction Time | 4–12 hrs | Prolonged time increases side products |
| Solvent | DMF > DCM | Polar aprotic solvents enhance coupling efficiency |
Q. Table 2: Common Spectral Artifacts and Solutions
| Artifact | Cause | Solution |
|---|---|---|
| Split -NMR peaks | Rotameric equilibria | Acquire spectra at elevated temperatures |
| Unassigned MS fragments | In-source decay | Use softer ionization (e.g., ESI vs. EI) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
